5-(2,5-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Description
5-(2,5-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides. This compound is characterized by the presence of a furan ring, a thiadiazole ring, and a dichlorophenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
5-(2,5-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O2S/c1-2-13-19-20-15(23-13)18-14(21)12-6-5-11(22-12)9-7-8(16)3-4-10(9)17/h3-7H,2H2,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRQQYVZZKOJIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis.
Introduction of the Dichlorophenyl Group: This step involves the chlorination of a phenyl ring, followed by its attachment to the furan ring.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of appropriate thiosemicarbazides with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the furan ring with the thiadiazole ring and the dichlorophenyl group under specific reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions may target the dichlorophenyl group, potentially converting it to a dihydro derivative.
Substitution: Substitution reactions can occur at various positions on the rings, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,3-dione derivatives, while substitution reactions may produce various substituted furan or thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(2,5-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
5-(2,5-dichlorophenyl)-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide: Lacks the ethyl group on the thiadiazole ring.
5-(2,5-dichlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide: Contains a methyl group instead of an ethyl group on the thiadiazole ring.
Uniqueness
The presence of the ethyl group on the thiadiazole ring in 5-(2,5-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide may confer unique chemical and biological properties compared to its analogs. This could affect its reactivity, binding affinity, and overall biological activity.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Biological Activity
5-(2,5-Dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a compound belonging to the class of thiadiazole derivatives, which have gained attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an antimicrobial and anticancer agent, supported by relevant research findings and case studies.
The molecular formula of the compound is , with a molecular weight of approximately 368.2 g/mol. The structural features include a furan ring and a thiadiazole moiety, which are critical for its biological activity.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial effects against various pathogens.
- In vitro Studies :
- A study found that certain thiadiazole derivatives demonstrated notable antibacterial activity against Xanthomonas oryzae and Fusarium graminearum at concentrations as low as 100 μg/mL .
- Another investigation highlighted the effectiveness of thiadiazole compounds against both Gram-positive and Gram-negative bacteria, with some exhibiting inhibition rates exceeding 50% .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has also been documented in various studies.
-
Cytotoxicity Testing :
- A review indicated that several derivatives showed promising anticancer activity against different cancer cell lines, including breast (MCF-7) and lung carcinoma (A549) cells .
- For instance, compounds similar to the target compound exhibited IC50 values as low as 0.28 µg/mL against MCF-7 cells, indicating strong cytotoxic effects .
- Mechanism of Action :
Case Studies
Several case studies have been conducted to further elucidate the biological activity of thiadiazole derivatives:
- Antimicrobial Efficacy :
- Antitumor Activity :
Data Summary Table
Q & A
Q. What are the optimal synthetic routes for 5-(2,5-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with furan-2-carboxylic acid derivatives and functionalized thiadiazole intermediates. For example:
Thiadiazole Core Formation : Cyclize substituted thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours) to form the 1,3,4-thiadiazole ring .
Coupling Reaction : React the thiadiazole-2-amine intermediate with 5-(2,5-dichlorophenyl)furan-2-carbonyl chloride in anhydrous DMF using triethylamine as a base. Stir at room temperature for 12–24 hours .
Purification : Precipitate the product by pH adjustment (8–9 with ammonia) and recrystallize from DMSO/water (2:1) .
Critical Parameters : Use dry solvents to avoid hydrolysis, and monitor reaction progress via TLC (Silica Gel 60 F₂₅₄) .
| Synthetic Step | Conditions | Yield | Reference |
|---|---|---|---|
| Thiadiazole cyclization | POCl₃, 90°C, 3h | 70–85% | |
| Amide coupling | DMF, Et₃N, RT, 12–24h | 60–75% |
Q. What spectroscopic methods are recommended for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Use DMSO-d₆ as solvent (400 MHz spectrometer). Key signals include:
- Thiadiazole C-2 proton: δ 8.2–8.5 ppm (singlet).
- Dichlorophenyl aromatic protons: δ 7.4–7.8 ppm (doublets) .
- Melting Point : Determine in open capillary tubes (uncorrected). Expected range: 180–185°C .
- Purity Check : TLC on Silica Gel 60 F₂₅₄ (eluent: ethyl acetate/hexane 1:1) .
Advanced Research Questions
Q. How does the electronic environment of the dichlorophenyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing Cl substituents on the phenyl ring stabilize negative charge during nucleophilic substitution, enhancing reactivity. For example:
- Hammett Analysis : σₚ values for 2,5-Cl₂ substitution (σ = +0.78) increase electrophilicity at the furan carbonyl carbon, accelerating amide bond formation .
- X-ray Crystallography : Confirms planar geometry of the dichlorophenyl ring, reducing steric hindrance during coupling .
Q. What computational approaches predict the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., bacterial dihydrofolate reductase). Parameters:
- Grid box size: 25 × 25 × 25 Å.
- Exhaustiveness: 8 .
- MD Simulations : Run GROMACS for 100 ns to assess binding stability (RMSD < 2.0 Å indicates stable complexes) .
- Validation : Compare docking scores (ΔG ≈ −9.5 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .
Q. How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Methodological Answer :
- Dose-Response Analysis : Perform MIC (Minimum Inhibitory Concentration) and MTT assays in parallel. Example:
- MIC (E. coli): 12.5 µg/mL .
- IC₅₀ (HeLa cells): 25 µg/mL, indicating selectivity index (SI) = 2.0 .
- Mechanistic Studies : Use fluorescent probes (e.g., DAPI) to differentiate membrane disruption (antibacterial) vs. DNA intercalation (cytotoxic) .
| Assay Type | Target | Result | Interpretation |
|---|---|---|---|
| MIC | E. coli | 12.5 µg/mL | Antimicrobial activity |
| MTT | HeLa cells | 25 µg/mL | Moderate cytotoxicity |
Data Contradiction Analysis
Q. Why do reported yields vary in the synthesis of the thiadiazole core?
- Methodological Answer : Discrepancies arise from:
- Reagent Purity : Commercial thiosemicarbazides often contain moisture, reducing POCl₃ efficiency. Pre-dry reagents over molecular sieves .
- Cyclization Time : Extending reflux time from 3h to 5h increases yield by 15% but risks decomposition .
- Workup : Immediate pH adjustment (vs. gradual) minimizes side-product formation .
Structural and Mechanistic Insights
Q. What role does the 5-ethyl group on the thiadiazole ring play in solubility?
- Methodological Answer :
- LogP Analysis : The ethyl group increases hydrophobicity (calculated LogP = 3.2 vs. 2.5 for methyl analogs), reducing aqueous solubility but enhancing membrane permeability .
- Solubility Testing : Measure in PBS (pH 7.4): 0.8 mg/mL (vs. 2.1 mg/mL for unsubstituted analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
